REACTION_SMILES
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[CH3:11][O:12][C:13](=[O:14])[c:15]1[o:16][c:17]([CH2:20][Cl:21])[cH:18][cH:19]1.[CH3:28][C:29](=[O:30])[CH3:31].[K+:22].[K+:23].[N+:3](=[O:4])([O-:5])[c:6]1[n:7][nH:8][n:9][cH:10]1.[N:1]#[N:2].[O-:24][C:25]([O-:26])=[O:27]>>[N+:3](=[O:4])([O-:5])[c:6]1[n:7][n:8]([CH2:20][c:17]2[o:16][c:15]([C:13]([O:12][CH3:11])=[O:14])[cH:19][cH:18]2)[n:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CCl)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cn[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cn2ncc([N+](=O)[O-])n2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |